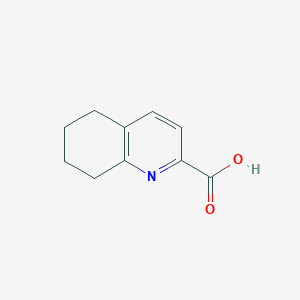

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid

描述

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQ-2-COOH) is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline backbone with a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol (CAS: 1256804-62-2) . THQ-2-COOH is a conformationally constrained analogue of natural amino acids, such as phenylalanine (Phe) or pipecolic acid, and serves as a key intermediate in synthesizing bioactive molecules, including 5-HT receptor ligands and antioxidant agents . Its hydrogenated ring system enhances rigidity compared to fully aromatic quinoline derivatives, influencing binding affinity in medicinal chemistry applications .

属性

IUPAC Name |

5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYRMZVUHVMADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197007-84-4 | |

| Record name | 5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification . Another method includes the reaction of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to yield 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include selective crystallization processes to obtain specific pseudopolymorphic forms, such as monohydrate I and monohydrate II .

化学反应分析

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be converted into corresponding amides, nitriles, and thioamides through reactions with appropriate reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbon dioxide, trimethylsilyl isocyanate, and isothiocyanate. Reaction conditions typically involve mild hydrolysis and esterification processes .

Major Products Formed: The major products formed from the reactions of this compound include 5,6,7,8-tetrahydroquinoline-8-carboxamides, thio-carboxamides, and various substituted esters .

科学研究应用

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimalarial and anticancer activities . Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes . These interactions can lead to the modulation of epigenetic processes and the inhibition of specific enzymes, contributing to the compound’s therapeutic effects .

相似化合物的比较

Structural Isomers: Positional Variations of the Carboxylic Acid Group

THQ-2-COOH is part of a family of tetrahydroquinoline carboxylic acids differing in the substituent position. Key isomers include:

Key Observations :

- Reactivity : The 2- and 4-carboxylic acid derivatives undergo nucleophilic reactions (e.g., amidation, esterification) more readily due to steric and electronic effects .

- Biological Activity : THQ-4-COOH derivatives exhibit antioxidant activity in E. coli oxidative stress models, while THQ-2-COOH is prioritized for CNS-targeting ligands .

Tetrahydroisoquinoline Analogues

Tetrahydroisoquinoline (THIQ) carboxylic acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), are structurally related but differ in ring fusion and substitution patterns:

Key Observations :

- Ring Fusion : THIQ derivatives (e.g., Tic) have a benzene ring fused to a piperidine ring, while THQ derivatives feature a pyridine-benzene fusion. This difference impacts electronic properties and metabolic stability.

- Applications : Tic is more prevalent in peptide-based drug design, whereas THQ-2-COOH is utilized in small-molecule therapeutics .

Functionalized Derivatives and Salts

Hydrochloride salts and ester/amide derivatives of THQ carboxylic acids are critical for optimizing pharmacokinetic properties:

Key Observations :

- Solubility : Salts (e.g., hydrochlorides) enhance aqueous solubility, facilitating biological testing .

- Synthetic Flexibility : Esters of THQ-8-COOH are precursors for amides and thioamides, enabling diverse pharmacophore development .

Antioxidant and Receptor-Binding Activity

- Antioxidant Activity : THQ-4-COOH derivatives (e.g., 2-substituted-7,7-dimethyl-5-oxo-THQ-4-COOH) show moderate antioxidant effects in E. coli models, attributed to radical scavenging at the 4-position .

- 5-HT Receptor Binding : THQ-2-COOH-based compounds exhibit higher affinity for serotonin receptors compared to THQ-3-COOH isomers, likely due to optimal spatial orientation of the carboxylic acid group .

生物活性

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid (THQA) is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with THQA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

THQA is characterized by its tetrahydroquinoline structure with a carboxylic acid functional group. This unique structure contributes to its solubility and reactivity in biological systems. The molecular formula for THQA is , with a molecular weight of approximately 177.20 g/mol.

Biological Activities

Research indicates that THQA exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that THQA has antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.

- Anti-inflammatory Effects : THQA has been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Cardiovascular Benefits : There is evidence suggesting that THQA may have protective effects on the cardiovascular system. It may stimulate specific pathways that enhance physiological responses related to heart health.

- Analgesic Activity : THQA has shown potential as an analgesic agent, providing pain relief through mechanisms that may involve neurotransmitter modulation.

The exact mechanisms by which THQA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Interaction : THQA may interact with various receptors involved in inflammation and cardiovascular regulation. Such interactions could influence cellular signaling pathways critical for maintaining homeostasis.

- Reactive Oxygen Species (ROS) Modulation : Studies have indicated that certain derivatives of tetrahydroquinolines can induce ROS production in cancer cells, leading to apoptosis. This suggests a potential role for THQA in cancer therapy .

Table 1: Summary of Biological Activities of THQA

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacterial and fungal strains | , |

| Anti-inflammatory | Modulates inflammatory pathways | , |

| Cardiovascular | Enhances physiological responses | |

| Analgesic | Provides pain relief |

Case Study: Antiproliferative Activity

In a recent study evaluating the antiproliferative effects of various tetrahydroquinoline derivatives, compounds derived from THQA demonstrated significant activity against several cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells. The most active compound induced mitochondrial membrane depolarization and increased ROS production, indicating its potential as an anticancer agent .

常见问题

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted cyclohexenone derivatives with amino acids or via decarboxylative coupling. For example, reacting 3-amino-5,5-dimethylcyclohex-2-enone with 4-aroyl-2,4-dioxobutane acids yields 2-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acids with yields exceeding 85% . Optimizing reaction conditions (e.g., solvent polarity, temperature) and using catalysts like photoredox systems (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) can enhance yields for decarboxylative alkynylation (e.g., 87% yield for tetrahydroquinoline derivatives) .

Q. How is this compound characterized spectroscopically, and what are the key purity indicators?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Distinct signals for the tetrahydroquinoline ring (δ 1.5–2.5 ppm for methylene protons) and carboxylic acid (δ ~170 ppm in ¹³C) .

- HPLC-MS : Retention time and molecular ion peak (e.g., m/z 191.18 for C₁₀H₉NO₃) confirm identity .

- Melting Point and TLC : Consistency with literature values (e.g., >97% purity via TLC using ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies enable selective derivatization of the carboxylic acid group for pharmacological applications?

Methodological Answer:

- Esterification : Benzyl ester formation (e.g., benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride) via DCC coupling, yielding >95% purity .

- Amide Formation : React with hydrazines (e.g., benzyl hydrazine) under acidic conditions to generate pyridocinnolinones for antihypoxic activity studies .

- Boronic Ester Derivatization : Suzuki-Miyaura coupling using pinacol boronic ester at the 3-position (e.g., 87% yield via Pd catalysis) .

Q. How can photoredox catalysis be applied to decarboxylative functionalization of this compound?

Methodological Answer: Photoredox systems (e.g., Ru or Ir complexes) enable radical-mediated decarboxylation. For example:

- Alkynylation : Use hypervalent iodine reagents (e.g., TIPS-EBX) under blue LED light, achieving 87% yield .

- Cyanation : Employ trimethylsilyl cyanide (TMSCN) with a sacrificial reductant (e.g., Hantzsch ester) for C–CN bond formation .

Critical Parameters:

- Oxidation Potential : Substrates with lower E₁/₂ (e.g., α-oxy acids) react faster.

- Solvent : Acetonitrile or DMF enhances radical stability.

Q. What in vivo models are suitable for evaluating the antihypoxic activity of derivatives?

Methodological Answer:

- Normobaric Hypoxia with Hypercapnia : Expose rodents to 5–7% O₂ and 5–10% CO₂, monitoring survival time. Derivatives like 5-aryl-8,8-dimethylpyridocinnolinones show 40–60% survival improvement vs. controls .

- Ischemia-Reperfusion Injury Models : Coronary artery ligation in rats, assessing infarct size reduction via echocardiography .

Key Metrics:

| Model | Endpoint | Efficacy (Derivatives) | Reference |

|---|---|---|---|

| Normobaric Hypoxia | Survival Time | 40–60% improvement | |

| Ischemia-Reperfusion | Infarct Size Reduction | 30–50% |

Q. How can salt formation improve the physicochemical properties of this compound?

Methodological Answer:

- Hydrochloride Salts : Enhance solubility (e.g., this compound hydrochloride) via reaction with HCl gas in diethyl ether .

- Sodium Salts : Neutralize with NaOH for aqueous formulation (e.g., pH 7.4 buffer stability testing) .

Stability Data:

| Salt Form | Solubility (H₂O) | Stability (25°C, 1 yr) | Reference |

|---|---|---|---|

| Hydrochloride | 50 mg/mL | >95% purity retained | |

| Free Acid | 5 mg/mL | 80–85% purity retained |

Q. What computational methods predict the bioactivity of tetrahydroquinoline derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to hypoxia-inducible factor (HIF-1α). Derivatives with electron-withdrawing groups (e.g., NO₂) show stronger binding (ΔG = −9.2 kcal/mol) .

- QSAR Modeling : Correlate logP values with antihypoxic activity (R² = 0.89 for derivatives with logP 2.5–3.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。